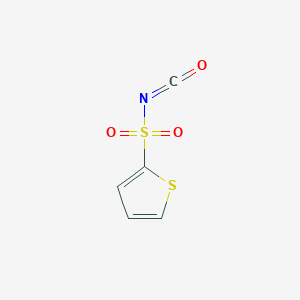
(2-Ethoxypyridin-3-yl)methanamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Ethoxypyridin-3-yl)methanamine oxalate” is a chemical compound with the CAS Number: 2034619-34-4 . It is a solid substance with a molecular weight of 228.2 .
Physical And Chemical Properties Analysis
“this compound” is a solid substance . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Nonpeptide alphavbeta3 Antagonists
Research on nonpeptide alphavbeta3 antagonists, such as 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid, highlights the potential for developing treatments targeting osteoporosis. These compounds demonstrate high potency and selectivity for the alpha(v)beta(3) receptor, indicating their potential application in preventing and treating bone-related diseases (Hutchinson et al., 2003).
Diiron(III) Complexes as Functional Models for Methane Monooxygenases
Diiron(III) complexes, involving ligands such as N -((6-methylpyridin-2-yl-)methyl)(pyridin-2-yl)methanamine, serve as functional models for methane monooxygenases. These studies contribute to understanding catalytic processes for alkane hydroxylation, suggesting applications in synthetic chemistry and industrial processes to achieve selective oxidation of hydrocarbons (Sankaralingam & Palaniandavar, 2014).
Oxalato Complexes of Re(V)
Research on oxalato complexes of rhenium(V), involving the synthesis and characterization of novel neutral complexes, provides insights into coordination chemistry. These findings have implications for the development of catalysts and materials with specific optical and electronic properties (Chiozzone et al., 2001).
Ligand Exchange Reactions
Studies on ligand exchange reactions, such as those involving [Et4N]3[W2(CO)6(OMe)3], highlight the chemical behavior and reactivity of metal complexes. Understanding these reactions can inform the design of catalysts and materials for a range of chemical transformations (Klausmeyer et al., 2003).
Mechanism of Action
Target of Action
Many drugs target proteins, such as enzymes or receptors, to exert their effects. The specific targets of “(2-Ethoxypyridin-3-yl)methanamine oxalate” are currently unknown .
Mode of Action
The mode of action of a compound refers to how it interacts with its target. For example, it could inhibit an enzyme, activate a receptor, or interfere with a cellular process. The specific mode of action of “this compound” is currently unknown .
Biochemical Pathways
Drugs can affect various biochemical pathways in the body. They can inhibit or enhance certain steps in these pathways, leading to changes in the production of metabolites or signaling molecules. The specific pathways affected by “this compound” are currently unknown .
Pharmacokinetics
This refers to how the body absorbs, distributes, metabolizes, and excretes a drug. Factors such as the drug’s solubility, stability, and molecular size can affect its pharmacokinetics. The specific ADME properties of “this compound” are currently unknown .
Result of Action
The result of a drug’s action can be observed at the molecular, cellular, and physiological levels. This could include changes in cell behavior, alterations in signaling pathways, or improvements in symptoms of a disease. The specific results of “this compound” action are currently unknown .
Action Environment
The environment in which a drug acts can influence its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can affect a drug’s action. The specific environmental influences on “this compound” are currently unknown .
properties
IUPAC Name |
(2-ethoxypyridin-3-yl)methanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.C2H2O4/c1-2-11-8-7(6-9)4-3-5-10-8;3-1(4)2(5)6/h3-5H,2,6,9H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXUYYHTTBWONE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)CN.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-tert-butylphenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2937983.png)


![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B2937987.png)

![8-(2-chlorobenzyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2937991.png)
![6-(3,5-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2937992.png)






